molecular formula C14H11NO2 B8759476 2-Nitro-9,10-dihydrophenanthrene CAS No. 5329-87-3

2-Nitro-9,10-dihydrophenanthrene

Cat. No. B8759476
Key on ui cas rn: 5329-87-3
M. Wt: 225.24 g/mol
InChI Key: IMIZVPSPWHGFCM-UHFFFAOYSA-N
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Patent
US08822041B2

Procedure details

First, 300 g of 9,10-dihydrophenanthrene were dissolved in 2 L of acetic acid, and then 450 mL of fuming nitric acid (d=1.50) were dropped to the mixture. The reaction solution was stirred at room temperature for 7 hours. The reaction solution was poured into 5 L of water, and then the precipitated crystal was separated by filtration and recovered. The resultant crystal was washed with water and methanol, and was then dried under reduced pressure. Thus, 280 g of an orange crystal were obtained (in 74% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH2:13][CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N+:15]([O-])([OH:17])=[O:16].O>C(O)(=O)C>[N+:15]([C:9]1[CH:8]=[CH:7][C:6]2[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH2:13][CH2:12][C:11]=2[CH:10]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CCC12
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
CUSTOM
Type
CUSTOM
Details
recovered
WASH
Type
WASH
Details
The resultant crystal was washed with water and methanol
CUSTOM
Type
CUSTOM
Details
was then dried under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=2CCC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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